molecular formula C18H16N6O2S2 B2999880 2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 851125-78-5

2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2999880
CAS No.: 851125-78-5
M. Wt: 412.49
InChI Key: NSWOXITXSFSQDE-UHFFFAOYSA-N
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Description

The compound 2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a 3,4-dimethylphenyl group and at position 6 with a thioether-linked acetamide moiety terminating in a thiazol-2-yl amine. This structure combines heterocyclic motifs known for diverse bioactivities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

2-[[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S2/c1-10-3-4-12(7-11(10)2)24-15-13(8-20-24)16(26)23-18(22-15)28-9-14(25)21-17-19-5-6-27-17/h3-8H,9H2,1-2H3,(H,19,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWOXITXSFSQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

The pyrazolo[3,4-d]pyrimidinone scaffold is shared with several analogs, but substituent variations significantly alter properties:

Compound Name / ID Core Structure Key Substituents Potential Bioactivity
Target Compound Pyrazolo[3,4-d]pyrimidinone 1-(3,4-dimethylphenyl), 6-(thioacetamide-thiazol-2-yl) Kinase inhibition (speculative)
Compound 19 () Pyrimidinone 3-(3,5-dimethoxyphenyl), 2-(thioacetamide-6-trifluoromethylbenzothiazol) CK1-specific inhibition
N-{1-[1-(2,3-Dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-thienyl)acetamide () Pyrazolo[3,4-d]pyrimidinone 1-(2,3-dimethylphenyl), N-(thienyl acetamide) Unreported (structural analog)

Key Observations:

  • Substituent Positioning : The target compound’s 3,4-dimethylphenyl group (vs. 2,3-dimethylphenyl in ) may alter steric interactions in binding pockets. The 3,5-dimethoxyphenyl group in Compound 19 () introduces electron-donating methoxy groups, which could modulate electronic properties and solubility .
  • Thioacetamide-Linked Moieties : The thiazol-2-yl terminus in the target compound contrasts with the trifluoromethylbenzothiazol in Compound 17. Fluorinated groups often enhance metabolic stability, while thiazole rings may favor π-π stacking in enzyme active sites .

Spectroscopic Characterization

NMR and crystallographic techniques are critical for structural validation:

  • NMR Analysis : highlights how substituents alter chemical shifts in regions A (positions 39–44) and B (29–36) of related compounds. The target compound’s dimethylphenyl and thiazole groups would similarly perturb proton environments, detectable via ¹H/¹³C NMR .

Lipophilicity and Solubility

  • The thiazole ring’s polarity may counterbalance hydrophobic effects, as seen in Compound 19’s trifluoromethylbenzothiazol group, which balances activity and solubility .

Target Engagement Speculation

  • Kinase Inhibition: Compound 19’s CK1 inhibition () suggests the pyrimidinone-thiazole scaffold may target ATP-binding pockets. The target compound’s thiazol-2-yl group could similarly interact with kinase catalytic domains .
  • Antimicrobial Potential: Thiazole and pyrimidinone derivatives in exhibit antimicrobial activity, implying the target compound may share this trait, though empirical data is lacking .

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